molecular formula C13H16ClNO2 B2927713 2-(2-Chlorophenyl)-1-(1,4-oxazepan-4-yl)ethan-1-one CAS No. 2320383-54-6

2-(2-Chlorophenyl)-1-(1,4-oxazepan-4-yl)ethan-1-one

Cat. No.: B2927713
CAS No.: 2320383-54-6
M. Wt: 253.73
InChI Key: KQGOYHAZUCOWNG-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(1,4-oxazepan-4-yl)ethan-1-one is a synthetic organic compound that belongs to the class of oxazepanes These compounds are characterized by a seven-membered ring containing both nitrogen and oxygen atoms

Scientific Research Applications

Chemistry

In chemistry, 2-(2-Chlorophenyl)-1-(1,4-oxazepan-4-yl)ethan-1-one can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, derivatives of oxazepanes are often explored for their pharmacological properties, including potential use as therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(1,4-oxazepan-4-yl)ethan-1-one typically involves the following steps:

    Formation of the Oxazepane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the oxazepane ring.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethanone group.

    Reduction: Reduction reactions can occur, potentially converting the ethanone group to an alcohol.

    Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-(1,4-oxazepan-4-yl)ethan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-1-(1,4-diazepan-4-yl)ethan-1-one: Similar structure but with a diazepane ring.

    2-(2-Chlorophenyl)-1-(1,4-thiazepan-4-yl)ethan-1-one: Contains a thiazepane ring instead of an oxazepane ring.

Uniqueness

The uniqueness of 2-(2-Chlorophenyl)-1-(1,4-oxazepan-4-yl)ethan-1-one lies in its specific ring structure and the presence of the chlorophenyl group, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-(1,4-oxazepan-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-12-5-2-1-4-11(12)10-13(16)15-6-3-8-17-9-7-15/h1-2,4-5H,3,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGOYHAZUCOWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)C(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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